molecular formula C17H15FN4O2 B10942347 4-{[(E)-(4-fluorophenyl)methylidene]amino}-N-(furan-2-ylmethyl)-1-methyl-1H-pyrazole-5-carboxamide

4-{[(E)-(4-fluorophenyl)methylidene]amino}-N-(furan-2-ylmethyl)-1-methyl-1H-pyrazole-5-carboxamide

Cat. No.: B10942347
M. Wt: 326.32 g/mol
InChI Key: SCKOQTVPKZWSRV-UHFFFAOYSA-N
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Description

4-{[(E)-1-(4-FLUOROPHENYL)METHYLIDENE]AMINO}-N-(2-FURYLMETHYL)-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE is a complex organic compound with a unique structure that includes a fluorophenyl group, a furan ring, and a pyrazole ring

Preparation Methods

The synthesis of 4-{[(E)-1-(4-FLUOROPHENYL)METHYLIDENE]AMINO}-N-(2-FURYLMETHYL)-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE typically involves multiple steps. One common synthetic route includes the condensation of 4-fluorobenzaldehyde with 2-furylmethylamine to form the Schiff base, followed by cyclization with 1-methyl-1H-pyrazole-5-carboxylic acid under acidic conditions. Industrial production methods may involve optimization of reaction conditions to increase yield and purity, such as using catalysts or varying temperature and pressure .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.

    Cyclization: The compound can participate in cyclization reactions to form various heterocyclic compounds under appropriate conditions.

Scientific Research Applications

4-{[(E)-1-(4-FLUOROPHENYL)METHYLIDENE]AMINO}-N-(2-FURYLMETHYL)-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The fluorophenyl group enhances its binding affinity through hydrophobic interactions, while the furan and pyrazole rings contribute to its overall stability and specificity .

Comparison with Similar Compounds

Similar compounds include:

Properties

Molecular Formula

C17H15FN4O2

Molecular Weight

326.32 g/mol

IUPAC Name

4-[(4-fluorophenyl)methylideneamino]-N-(furan-2-ylmethyl)-2-methylpyrazole-3-carboxamide

InChI

InChI=1S/C17H15FN4O2/c1-22-16(17(23)20-10-14-3-2-8-24-14)15(11-21-22)19-9-12-4-6-13(18)7-5-12/h2-9,11H,10H2,1H3,(H,20,23)

InChI Key

SCKOQTVPKZWSRV-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C=N1)N=CC2=CC=C(C=C2)F)C(=O)NCC3=CC=CO3

Origin of Product

United States

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